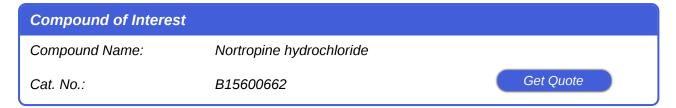


Nortropine Hydrochloride: A Technical Guide for Researchers

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CAS Number: 14383-51-8

This technical guide provides an in-depth overview of **Nortropine Hydrochloride**, a key tropane alkaloid and a primary metabolite of atropine.[1] It is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its chemical properties, synthesis, purification, and analytical methods. Furthermore, this guide explores its metabolic fate and plausible signaling pathway interactions.

Core Chemical and Physical Data

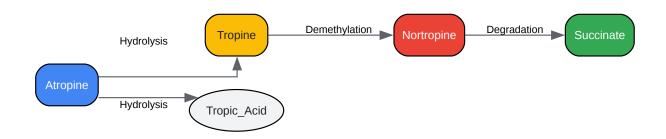
Nortropine hydrochloride is a bicyclic secondary amine and an alcohol. Its hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for various research and pharmaceutical applications.



Property	Value	Reference
CAS Number	14383-51-8	[2]
Molecular Formula	C7H14CINO	[3]
Molecular Weight	163.65 g/mol	[3]
Appearance	White to off-white crystalline powder	[4]
Melting Point	289-291 °C (decomposes)	
Solubility	Soluble in water	_
Storage Temperature	2-8°C	_

Metabolic Pathway and Fate

Nortropine is a significant intermediate in the metabolic breakdown of atropine. In biological systems, particularly in certain microorganisms like Pseudomonas sp., atropine undergoes enzymatic hydrolysis to yield tropine and tropic acid. Tropine is then demethylated to form nortropine, which is further metabolized to succinate.[4][5]



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Metabolic pathway of atropine to nortropine and succinate.

Experimental Protocols

This section details key experimental procedures for the synthesis, purification, and analysis of **nortropine hydrochloride**.



Synthesis of Nortropine from Tropine

This protocol describes the demethylation of tropine using vinyl chloroformate followed by hydrolysis.

Materials:

- Tropine
- Vinyl chloroformate
- Chloroform
- Potassium hydroxide (KOH) solution (10-15%)
- Saturated sodium chloride solution

Procedure:

- Reflux a solution of vinyl chloroformate in chloroform in a reaction flask.
- Slowly add a chloroform solution of tropine to the refluxing mixture and continue to reflux for 1.5-3 hours.
- After the reaction is complete, stop heating and concentrate the mixture to obtain a colorless oil.
- Add a 10-15% KOH solution to the reaction flask and reflux for 9-15 hours.
- Cool the reaction mixture to room temperature.
- Extract the aqueous layer with chloroform (repeat 4 times).
- Wash the combined chloroform layers with a saturated sodium chloride solution.
- Concentrate the chloroform layer to obtain a reddish-brown oily product, which is crude nortropine.



Purification by Recrystallization

This protocol outlines the purification of crude nortropine.

Materials:

- Crude nortropine
- · Ethyl acetate

Procedure:

- Dissolve the crude nortropine in a minimal amount of hot ethyl acetate.
- If insoluble impurities are present, filter the hot solution.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of cold ethyl acetate.
- Dry the purified nortropine crystals under vacuum.

Analytical Quantification by GC-MS

This protocol provides a method for the quantification of nortropine in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

Materials and Reagents:

- Nortropine reference standard
- N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- Ethyl Acetate (GC grade)



- Methanol (HPLC grade)
- Solid Phase Extraction (SPE) C18 cartridges
- Phosphate buffer (pH 6.0)

Instrumentation and Conditions:

Parameter	Setting	
Gas Chromatograph	Agilent 8890 GC System or equivalent	
Column	HP-5ms (30 m x 0.25 mm, 0.25 μm) or equivalent	
Injection Volume	1 μL	
Inlet Temperature	250°C	
Oven Program	Initial 100°C, ramp to 280°C at 15°C/min, hold 5 min	
Carrier Gas	Helium at 1.0 mL/min	
Mass Spectrometer	Agilent 5977B MSD or equivalent	
Ionization Mode	Electron Ionization (EI) at 70 eV	
Scan Range	50-550 m/z	

Experimental Workflow:



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Workflow for the GC-MS analysis of nortropine.



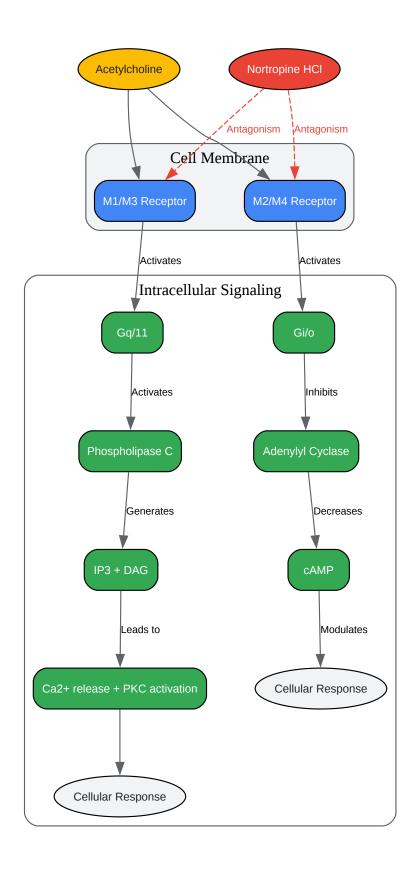
Plausible Signaling Pathway Interactions

While direct binding data for **nortropine hydrochloride** on various neurotransmitter receptors is limited, its structural similarity to atropine, a known non-selective muscarinic acetylcholine receptor antagonist, and studies on nortropine derivatives, strongly suggest its interaction with muscarinic receptors.[6] 6β-acyloxynortropanes, for instance, exhibit high affinity for M₁, M₂, and M₄ muscarinic receptors.[6]

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate diverse cellular responses upon binding acetylcholine. The M₁ and M₃ subtypes typically couple to Gq/11 proteins, activating phospholipase C (PLC) which leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC). Conversely, M₂ and M₄ receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and modulation of ion channels.

Given that nortropine is a metabolite of the antagonist atropine, it is plausible that nortropine itself acts as an antagonist at muscarinic receptors, thereby blocking the downstream signaling cascades initiated by acetylcholine.





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Plausible antagonistic action of Nortropine HCl on muscarinic receptor signaling pathways.



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